REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[N+:18]([O-])([O:20]C(C)C)=[O:19].S(=O)(=O)(O)O>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[OH:1][C:2]1[C:3]([N+:18]([O-:20])=[O:19])=[C:4]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6] |f:4.5|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)C2=CC=CC=C2)C=CC1OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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0.74 g
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Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
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[N+](=O)(OC(C)C)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Type
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CUSTOM
|
Details
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after stirring for forty minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a gently exothermic reaction
|
Type
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ADDITION
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Details
|
the reaction mixture was poured onto water (300 mL)
|
Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted by dichloromethane (30 mL)
|
Type
|
WASH
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Details
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The combined organic phases were washed with brine
|
Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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FILTRATION
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Details
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Filtration and evaporation of the solvent (40° C., water aspirator pressure)
|
Type
|
CUSTOM
|
Details
|
afforded a solid residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from a small volume of ethanol (96%, 10 mL)
|
Type
|
CUSTOM
|
Details
|
to afford yellow crystals, (7.97 g, 67%) of m.p. 137–139° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |